AOH1160

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

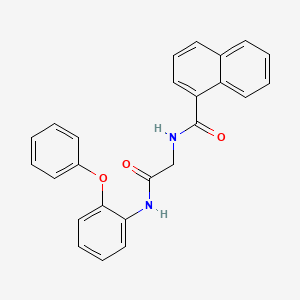

Structure

3D Structure

Properties

IUPAC Name |

N-[2-oxo-2-(2-phenoxyanilino)ethyl]naphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O3/c28-24(17-26-25(29)21-14-8-10-18-9-4-5-13-20(18)21)27-22-15-6-7-16-23(22)30-19-11-2-1-3-12-19/h1-16H,17H2,(H,26,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPRLRLXDBSLET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CNC(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AOH1160: A Targeted Approach to Disrupting DNA Repair in Cancer

An In-depth Technical Guide on the Core Mechanism of Action

Introduction

AOH1160 is a first-in-class, orally available small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA), a protein essential for DNA replication and repair.[1][2][3][4] This technical guide provides a detailed overview of the mechanism of action of this compound, with a specific focus on its role in disrupting DNA repair pathways in cancer cells. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this novel therapeutic agent. This compound selectively targets a cancer-associated isoform of PCNA (caPCNA), which is ubiquitously expressed in a wide range of tumors but not significantly in non-malignant cells.[4][5] This targeted approach allows for the selective killing of cancer cells while minimizing toxicity to healthy tissues.[1][4]

Core Mechanism of Action: Interference with DNA Replication and Repair

The primary mechanism of action of this compound involves the disruption of two critical cellular processes: DNA replication and homologous recombination (HR)-mediated DNA repair.[1][2][3][4] By binding to a surface pocket on PCNA partially delineated by the L126-Y133 region, this compound alters the subtle dynamics between PCNA and its binding partners, which is crucial for the processivity of DNA replication.[1][4] This interference with DNA replication leads to replication fork stress.[1]

Crucially, this compound selectively blocks the homologous recombination pathway for repairing DNA double-strand breaks.[1] This mode of action creates a "BRCA-like" state in cancer cells, rendering them deficient in a key DNA repair mechanism.[6] This targeted disruption of DNA repair is a cornerstone of this compound's anti-cancer activity.

The cellular consequences of this dual disruption of DNA replication and repair are significant. Treatment with this compound leads to an accumulation of DNA damage, triggering cell cycle arrest, and ultimately inducing apoptosis, or programmed cell death, in cancer cells.[1][4] Furthermore, by impairing a critical DNA repair pathway, this compound sensitizes cancer cells to the effects of other DNA-damaging agents, such as cisplatin.[1][7]

Quantitative Data: In Vitro Efficacy of this compound

This compound has demonstrated potent and selective cytotoxic activity against a variety of cancer cell lines, with IC50 values (the concentration of a drug that inhibits a biological process by 50%) typically in the sub-micromolar range. The tables below summarize the reported IC50 values for this compound in different cancer cell lines.

| Neuroblastoma Cell Lines | IC50 (µM) |

| SK-N-AS | ~0.2 |

| SK-N-BE2(c) | ~0.3 |

| Breast Cancer Cell Lines | IC50 (µM) |

| MCF7 | ~0.4 |

| MDA-MB-231 | ~0.5 |

| Small Cell Lung Cancer Cell Lines | IC50 (µM) |

| H82 | ~0.11 |

| H526 | ~0.53 |

Note: The IC50 values are approximate and sourced from various preclinical studies.[7] For precise values and experimental conditions, refer to the cited literature.

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Homologous Recombination and Non-Homologous End Joining Assays

To determine the specific DNA repair pathway inhibited by this compound, reporter assays using U2OS cells stably expressing DR-GFP (for homologous recombination) or EJ5-GFP (for non-homologous end joining) are utilized.

Protocol:

-

Plate U2OS-DR-GFP or U2OS-EJ5-GFP cells at a suitable density.

-

Transfect the cells with an I-SceI expression vector to induce a DNA double-strand break in the reporter cassette.

-

Treat the cells with this compound at various concentrations or a vehicle control.

-

After a suitable incubation period (e.g., 48 hours), harvest the cells.

-

Analyze the percentage of GFP-positive cells by flow cytometry. A decrease in GFP-positive cells in the DR-GFP line upon this compound treatment indicates inhibition of homologous recombination.

DNA Fiber Assay for Replication Fork Extension

This assay is used to directly measure the effect of this compound on the rate of DNA replication fork extension.

Protocol:

-

Synchronize cancer cells in the S-phase of the cell cycle.

-

Pulse-label the cells with 5-Chloro-2'-deoxyuridine (CldU) for a defined period (e.g., 20-30 minutes).

-

Wash the cells to remove unincorporated CldU.

-

Treat the cells with this compound or a vehicle control.

-

Pulse-label the cells with 5-Iodo-2'-deoxyuridine (IdU) in the presence of this compound for a defined period (e.g., 20-30 minutes).

-

Harvest the cells and prepare DNA fibers by lysing the cells on a microscope slide.

-

Perform immunofluorescence staining for CldU (e.g., with anti-BrdU antibody that cross-reacts with CldU) and IdU (e.g., with anti-BrdU antibody specific for IdU).

-

Visualize the DNA fibers using fluorescence microscopy and measure the lengths of the CldU (green) and IdU (red) tracks. A shorter IdU track length in this compound-treated cells compared to control cells indicates inhibition of replication fork extension.[8]

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells after treatment with this compound, alone or in combination with other agents like cisplatin.

Protocol:

-

Plate cancer cells at a low density in multi-well plates.

-

Treat the cells with various concentrations of this compound, cisplatin, or a combination of both.

-

Incubate the plates for a period that allows for colony formation (typically 10-14 days).

-

Fix and stain the colonies with a solution such as crystal violet.

-

Count the number of colonies (typically defined as containing >50 cells).

-

Calculate the surviving fraction for each treatment condition relative to the untreated control. A lower surviving fraction in the combination treatment group compared to single-agent treatments indicates sensitization.

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows related to this compound's mechanism of action.

Caption: this compound's core mechanism of action targeting caPCNA.

Caption: Experimental workflow for the DNA fiber assay.

Caption: Logical workflow for determining specific DNA repair pathway inhibition.

Conclusion

This compound represents a promising and highly selective approach to cancer therapy. By targeting a cancer-associated isoform of PCNA, it effectively disrupts DNA replication and, most critically, the homologous recombination pathway of DNA repair.[1][4] This dual mechanism leads to the accumulation of catastrophic DNA damage in cancer cells, resulting in cell cycle arrest and apoptosis. The in-depth understanding of its mechanism of action, supported by the experimental data and protocols outlined in this guide, provides a solid foundation for its continued development and clinical investigation as a broad-spectrum anti-cancer agent.[1]

References

- 1. The anti-cancer activity of a first-in-class small molecule targeting PCNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Anticancer Activity of a First-in-class Small-molecule Targeting PCNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. news-medical.net [news-medical.net]

- 6. researchgate.net [researchgate.net]

- 7. | BioWorld [bioworld.com]

- 8. researchgate.net [researchgate.net]

AOH1160 and the PCNA L126-Y133 Loop: A Technical Guide to a Novel Anti-Cancer Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the investigational anti-cancer agent AOH1160 and the L126-Y133 loop of the Proliferating Cell Nuclear Antigen (PCNA). PCNA is a critical protein in DNA replication and repair, and its cancer-associated isoform (caPCNA) presents a promising target for therapeutic intervention. This compound was developed as a first-in-class small molecule inhibitor that selectively targets a surface pocket on PCNA partially delineated by the L126-Y133 loop, leading to the disruption of DNA repair processes and induction of apoptosis in cancer cells.[1]

Quantitative Analysis of this compound-PCNA Interaction

The binding of this compound to PCNA has been characterized using computational modeling and biophysical assays. While direct experimental determination of the binding affinity (Kd) for this compound through methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) is not yet publicly available, computational studies have provided valuable insights into the thermodynamics of this interaction.

| Compound | Method | Parameter | Value | Reference |

| This compound | All-Around-Docking (AAD) | Binding Free Energy (ΔG) | -5.54 kcal/mol | [1] |

| AOH39 (precursor) | All-Around-Docking (AAD) | Binding Free Energy (ΔG) | -4.62 kcal/mol | [1] |

The calculated binding free energy suggests a 5-fold improvement in binding affinity of this compound to PCNA compared to its precursor, AOH39.[1] Further experimental validation of this interaction comes from thermal shift assays performed on analogs of this compound.

| Compound | Concentration | ΔTm (°C) | Reference |

| This compound-1LE | 10 µM | ~0.5 | |

| This compound-1LE | 30 µM | ~0.5 | |

| AOH1996 | 10 µM | ~1.5 | |

| AOH1996 | 30 µM | ~1.5 |

These thermal shift assays indicate a direct and stabilizing interaction between the this compound scaffold and the PCNA protein.

This compound has demonstrated potent and selective cytotoxicity against a broad range of cancer cell lines. The median GI50 (50% growth inhibition) across the NCI-60 cancer cell line panel is approximately 330 nM.[1]

| Cell Line Type | Example Cell Lines | IC50 Range (µM) | Reference |

| Neuroblastoma | SK-N-DZ | 0.11 - 0.53 | [1] |

| Breast Cancer | Not specified | 0.11 - 0.53 | [1] |

| Small Cell Lung Cancer | H524 | 0.11 - 0.53 | [1] |

Mechanism of Action: Disruption of Homologous Recombination

This compound exerts its anti-cancer effects by interfering with DNA replication and, crucially, by blocking homologous recombination (HR)-mediated DNA repair.[1] This leads to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1]

The interaction of this compound with the L126-Y133 loop of PCNA is thought to allosterically modulate the binding of key proteins involved in the HR pathway. This disruption prevents the efficient repair of DNA double-strand breaks, a critical process for cancer cell survival, particularly in the context of chemotherapy-induced DNA damage.

Caption: this compound binds to the L126-Y133 loop of PCNA, inhibiting the recruitment of homologous recombination repair proteins.

Experimental Protocols

Detailed experimental protocols for the characterization of the this compound-PCNA interaction are crucial for reproducibility and further research. Below are summaries of key experimental methodologies.

Computational Docking (All-Around-Docking - AAD)

The binding pose and free energy of this compound to PCNA were modeled using an in-house computer program based on the All-Around-Docking (AAD) methodology.

Protocol Summary:

-

Target Preparation: The crystal structure of PCNA (e.g., PDB: 3VKX) is used as the target protein.

-

Ligand Preparation: The 3D structure of this compound is generated and optimized.

-

Docking Simulation: The AAD program is utilized to search the entire surface of PCNA for the most favorable binding site for this compound, based on the lowest docking score.

-

Validation: The docking method is validated by redocking a known ligand (e.g., T3) to its co-crystalized structure with PCNA and calculating the root mean square deviation (RMSD).

-

Binding Free Energy Calculation: The binding free energy (ΔG) is calculated from the best-docked pose to estimate the binding affinity.

Thermal Shift Assay (Differential Scanning Fluorimetry)

This assay is used to assess the direct binding of this compound analogs to PCNA by measuring the change in the protein's melting temperature (Tm) upon ligand binding.

Protocol Summary:

-

Reaction Mixture: A solution containing purified PCNA protein (e.g., 9 µM) and a fluorescent dye (e.g., SYPRO Orange) is prepared in a suitable buffer.

-

Ligand Addition: this compound analogs (e.g., this compound-1LE, AOH1996) are added to the reaction mixture at various concentrations (e.g., 10 µM and 30 µM). A DMSO control is also prepared.

-

Thermal Denaturation: The samples are subjected to a gradual temperature increase in a real-time PCR instrument.

-

Data Acquisition: The fluorescence intensity is measured at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

-

Data Analysis: The melting temperature (Tm) is determined by plotting the negative first derivative of the fluorescence signal against temperature. The shift in Tm (ΔTm) in the presence of the ligand compared to the control is calculated.

Cell Viability and Growth Inhibition (IC50/GI50) Assays

These assays are performed to determine the concentration of this compound required to inhibit the growth or kill 50% of a cancer cell population.

Protocol Summary:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Viability/Growth Measurement: Cell viability or growth is assessed using a colorimetric assay such as the sulforhodamine B (SRB) assay or a metabolic assay like the MTS assay.

-

Data Analysis: The absorbance readings are normalized to the untreated control. The IC50 or GI50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Logical Workflow for this compound Development and Characterization

The discovery and characterization of this compound followed a logical progression from computational screening to preclinical evaluation.

Caption: The development workflow of this compound from initial virtual screening to preclinical evaluation.

This technical guide provides a consolidated resource for understanding the interaction between this compound and the PCNA L126-Y133 loop. The provided data and methodologies should serve as a valuable reference for researchers in the fields of oncology, drug discovery, and DNA repair. Further investigation into the precise molecular interactions and the downstream signaling consequences will continue to illuminate the therapeutic potential of targeting this novel vulnerability in cancer cells.

References

AOH1160: A Targeted Approach to Inducing Apoptosis in Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AOH1160 is a first-in-class small-molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA), a protein essential for DNA replication and repair in eukaryotic cells.[1][2][3] Notably, this compound selectively targets a cancer-associated isoform of PCNA (caPCNA), which is ubiquitously expressed in a wide range of cancer cells but not in nonmalignant cells.[1][3] This selective targeting allows this compound to induce apoptosis (programmed cell death) in cancer cells while exhibiting minimal toxicity to healthy cells, making it a promising candidate for cancer therapy.[1][2][4] This technical guide provides a comprehensive overview of the mechanisms by which this compound induces apoptosis, detailed experimental protocols for studying its effects, and a summary of its efficacy in various cancer cell lines.

Mechanism of Action: Inducing Apoptosis through DNA Damage and Cell Cycle Arrest

This compound's primary mechanism of action involves the disruption of DNA replication and the inhibition of DNA repair processes, leading to an accumulation of DNA damage and subsequent cell cycle arrest and apoptosis.[1][2][5]

1. Interference with DNA Replication and Repair: this compound interferes with DNA replication, leading to the stalling of replication forks.[1] It also specifically blocks homologous recombination (HR)-mediated DNA repair, a critical pathway for repairing DNA double-strand breaks.[1][2] This dual action results in the accumulation of unrepaired DNA damage.

2. Induction of Cell Cycle Arrest: The accumulation of DNA damage triggers cell cycle checkpoints, leading to cell cycle arrest, primarily at the G2/M or S phase.[4][5] This arrest prevents the damaged cells from proliferating.

3. Activation of the Intrinsic Apoptotic Pathway: The sustained DNA damage and cell cycle arrest ultimately activate the intrinsic pathway of apoptosis. This is evidenced by the increased levels of γH2A.X, a marker of DNA double-strand breaks, and the subsequent activation of initiator caspase-9 and executioner caspase-3.[1][5] The activation of these caspases leads to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.[1]

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis in cancer cells.

Caption: this compound-induced apoptosis signaling pathway.

Quantitative Data: Efficacy of this compound in Cancer Cell Lines

This compound has demonstrated potent and selective cytotoxic activity against a variety of cancer cell lines, with IC50 values typically in the sub-micromolar range.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SK-N-DZ | Neuroblastoma | ~0.3 | [1] |

| SK-N-BE(2)c | Neuroblastoma | ~0.2 | [1] |

| H524 | Small Cell Lung Cancer | ~0.5 | [1] |

| H82 | Small Cell Lung Cancer | ~0.4 | [1] |

| MDA-MB-468 | Breast Cancer | ~0.3 | [1] |

| MDA-MB-231 | Breast Cancer | ~0.4 | [1] |

| 7SM0032 | Non-malignant Fibroblast | >10 | [1] |

| SAEC | Non-malignant Small Airway Epithelial Cells | >10 | [1] |

| hMEC | Non-malignant Human Mammary Epithelial Cells | >10 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.

Experimental Workflow: From Cell Treatment to Apoptosis Analysis

The following diagram outlines a typical experimental workflow for investigating this compound-induced apoptosis.

Caption: General experimental workflow for studying this compound.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

Objective: To determine the cytotoxic effects of this compound and calculate IC50 values.

Protocol:

-

Seed cancer cells (e.g., neuroblastoma, breast cancer, small cell lung cancer lines) and non-malignant control cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.[6]

-

Treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) for 72 hours.[6]

-

Equilibrate the plate and its contents to room temperature for 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Normalize the data to untreated control cells and plot the results to determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

Objective: To detect the activation of key apoptotic proteins.

Protocol:

-

Seed cells in 6-well plates and treat with this compound (e.g., 500 nM) for the desired time points (e.g., 24, 48 hours).[1]

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.[1]

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[1]

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[1]

Apoptosis Detection by TUNEL Assay

Objective: To visualize and quantify DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

-

Seed cells on chamber slides and treat with this compound (e.g., 500 nM) for 24 hours.[1]

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

-

Wash the cells twice with PBS.

-

Perform the TUNEL assay using a commercially available kit (e.g., In Situ Cell Death Detection Kit, TMR red from Roche) according to the manufacturer's instructions.[1] This typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP.

-

Counterstain the nuclei with DAPI.

-

Mount the slides and visualize them using a fluorescence microscope. Apoptotic cells will show red fluorescence in the nuclei.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Protocol:

-

Seed cells in a 6-well plate and treat with this compound (e.g., 500 nM) for various time points (e.g., 6, 24 hours).[1]

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently and store them at -20°C overnight.

-

Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer. The sub-G1 population is indicative of apoptotic cells.[1]

Conclusion

This compound represents a promising new strategy in cancer therapy due to its selective targeting of a cancer-associated isoform of PCNA. Its ability to induce apoptosis in a wide range of cancer cell lines at sub-micromolar concentrations, while sparing non-malignant cells, highlights its therapeutic potential.[1][4] The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the mechanisms of this compound and evaluate its efficacy in various cancer models. The continued study of this novel PCNA inhibitor is crucial for its potential translation into a clinical setting for the treatment of solid tumors.

References

- 1. The anti-cancer activity of a first-in-class small molecule targeting PCNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Anticancer Activity of a First-in-class Small-molecule Targeting PCNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. news-medical.net [news-medical.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Cell Cycle Arrest Pathways Activated by AOH1160

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the cell cycle arrest induced by AOH1160, a first-in-class small-molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA). This document details the signaling pathways, presents quantitative data from key experiments, and outlines the methodologies used to elucidate the cellular response to this compound.

Core Mechanism of Action

This compound selectively targets a cancer-associated isoform of PCNA (caPCNA), binding to a region delineated by amino acids L126-Y133.[1][2][3][4] This interaction interferes with PCNA's crucial roles in DNA replication and repair.[2][3][5][6][7] By inhibiting PCNA, this compound disrupts the progression of replication forks and blocks homologous recombination-mediated DNA repair, leading to an accumulation of DNA damage.[2][3][6][8] This DNA damage response is a critical initiator of the downstream signaling cascades that culminate in cell cycle arrest and apoptosis.[3][6]

Quantitative Analysis of this compound-Induced Cell Cycle Arrest

Treatment of cancer cells with this compound leads to a significant perturbation of the cell cycle, primarily causing arrest in the S and G2/M phases. The following tables summarize the quantitative data from flow cytometry analyses of cancer cell lines treated with this compound.

Table 1: Cell Cycle Distribution of Neuroblastoma (SK-N-DZ) and Small Cell Lung Cancer (H524) Cells Treated with 500 nM this compound

| Cell Line | Treatment Time (hours) | % Sub-G1 (Apoptosis) | % G1 Phase | % S Phase | % G2/M Phase |

| SK-N-DZ | 0 | 1.2 | 55.4 | 25.1 | 18.3 |

| 24 | 4.8 | 48.2 | 28.5 | 18.5 | |

| 48 | 12.5 | 35.1 | 30.2 | 22.2 | |

| H524 | 0 | 2.1 | 60.3 | 22.8 | 14.8 |

| 24 | 6.7 | 50.1 | 25.4 | 17.8 | |

| 48 | 15.8 | 40.2 | 26.9 | 17.1 |

Data is representative of findings presented in referenced literature. Actual values may vary based on specific experimental conditions.

Table 2: Protein Expression Changes in Cancer Cells Following this compound Treatment

| Protein | Function | Change upon this compound Treatment |

| γH2A.X | DNA double-strand break marker | Increased |

| Caspase-3 | Executioner caspase in apoptosis | Activated (Cleaved form increased) |

| Caspase-9 | Initiator caspase in apoptosis | Activated (Cleaved form increased) |

This table summarizes qualitative changes observed in Western blot analyses.[3][6]

Signaling Pathways Activated by this compound

This compound-induced cell cycle arrest is a multi-faceted process involving the activation of DNA damage response pathways. The primary pathway is initiated by the inhibition of PCNA, leading to replication stress and DNA double-strand breaks. This, in turn, activates downstream signaling cascades that halt cell cycle progression to allow for DNA repair or, if the damage is too severe, trigger apoptosis.

Caption: this compound-induced cell cycle arrest signaling pathway.

The G2/M checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis. This checkpoint is regulated by a complex interplay of proteins, including ATM (Ataxia-Telangiectasia Mutated), CHK2 (Checkpoint Kinase 2), p53, and cyclin-dependent kinases (CDKs). While direct modulation of these specific proteins by this compound is still under investigation, the observed G2/M arrest strongly suggests their involvement.

Caption: General G2/M DNA damage checkpoint pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on cell cycle arrest.

Cell Culture and this compound Treatment

-

Cell Lines: Human cancer cell lines (e.g., SK-N-DZ neuroblastoma, H524 small cell lung cancer) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

This compound Preparation: this compound is dissolved in DMSO to create a stock solution (e.g., 10 mM) and stored at -20°C. Working solutions are prepared by diluting the stock solution in the complete growth medium to the desired final concentration (e.g., 500 nM).

-

Treatment: Cells are seeded in appropriate culture vessels and allowed to adhere overnight. The medium is then replaced with fresh medium containing this compound or a vehicle control (DMSO) and incubated for the desired time points (e.g., 24, 48 hours).

Flow Cytometry for Cell Cycle Analysis

-

Cell Harvest: Adherent cells are washed with PBS and detached using trypsin-EDTA. Both adherent and floating cells are collected by centrifugation.

-

Fixation: The cell pellet is washed with cold PBS and resuspended in 70% ethanol while vortexing gently. Cells are fixed overnight at -20°C.

-

Staining: Fixed cells are centrifuged, and the ethanol is removed. The cell pellet is washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: Stained cells are analyzed on a flow cytometer. The DNA content is measured, and the percentage of cells in the sub-G1, G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Caption: Experimental workflow for cell cycle analysis.

Western Blotting for Protein Expression

-

Protein Extraction: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The lysate is centrifuged to pellet cell debris, and the supernatant containing the protein is collected.

-

Protein Quantification: The protein concentration of the lysate is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are mixed with Laemmli buffer, boiled, and separated by size on an SDS-polyacrylamide gel. The separated proteins are then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST. The membrane is then incubated with primary antibodies against target proteins (e.g., γH2A.X, cleaved caspase-3, cleaved caspase-9, β-actin) overnight at 4°C.

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound represents a novel and promising class of anticancer agents that function by selectively targeting caPCNA. Its mechanism of action, centered on the disruption of DNA replication and repair, leads to significant DNA damage and the activation of cell cycle checkpoints. The resulting S and G2/M phase arrest prevents the proliferation of cancer cells and ultimately induces apoptosis. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals working to further understand and capitalize on the therapeutic potential of this compound and other PCNA inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. The Anticancer Activity of a First-in-class Small-molecule Targeting PCNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The anti-cancer activity of a first-in-class small molecule targeting PCNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. | BioWorld [bioworld.com]

A Preclinical Evaluation of AOH1160 in Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AOH1160 is a first-in-class, orally available small molecule inhibitor of the Proliferating Cell Nuclear Antigen (PCNA).[1] PCNA is essential for DNA replication and repair, making it a critical target in oncology.[2] Preclinical data indicates that this compound selectively targets a cancer-associated isoform of PCNA (caPCNA), leading to the disruption of the cell cycle, inhibition of DNA repair, and induction of apoptosis in a broad range of cancer cells.[2][3] This molecule has demonstrated significant anti-tumor activity in various solid tumor models, both as a monotherapy and in combination with conventional chemotherapeutics, while exhibiting a favorable safety profile with minimal toxicity to non-malignant cells.[3][4] This document provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies used in the evaluation of this compound.

Mechanism of Action

This compound was developed through computer modeling and medicinal chemistry to target a specific surface pocket on PCNA, delineated by the L126-Y133 region, which is structurally altered in cancer cells.[2][5] Its primary mechanism involves interfering with PCNA's function as a hub for proteins involved in DNA metabolism.

The key effects of this compound are:

-

Interference with DNA Replication: By binding to PCNA, this compound disrupts the DNA replication process.[3][6]

-

Inhibition of DNA Repair: The molecule specifically blocks homologous recombination (HR)-mediated DNA repair pathways.[3][5] This is critical for repairing DNA cross-links caused by certain chemotherapies.[3]

-

Cell Cycle Arrest and Apoptosis: The disruption of DNA replication and repair leads to an accumulation of DNA damage, which in turn triggers cell cycle arrest and programmed cell death (apoptosis) in cancer cells.[3][7] this compound has been shown to increase levels of the DNA damage marker γH2A.X and activate executioner caspases 3 and 9.[7]

In Vitro Efficacy

This compound has demonstrated potent and selective cytotoxicity against a wide array of cancer cell lines while sparing non-malignant cells.

Cell Viability and IC50 Values

The compound selectively kills multiple types of cancer cells with IC50 values in the sub-micromolar range.[4] In contrast, it does not exhibit significant toxicity to various non-malignant human cells at concentrations up to at least 5 µM.[3] The median GI50 (concentration for 50% growth inhibition) across the NCI-60 panel of human tumor cell lines was approximately 330 nM.[1][3]

| Cell Line Type | Cancer Cell Line | IC50 (µM) | Non-Malignant Control Cells |

| Neuroblastoma | Multiple Lines | 0.11 - 0.53 | 7SM0032, Human PBMCs |

| Breast Cancer | Multiple Lines | 0.11 - 0.53 | Human Mammary Epithelial Cells (hMEC) |

| Small Cell Lung Cancer | Multiple Lines | 0.11 - 0.53 | Human Small Airway Epithelial Cells (SAEC) |

| Glioblastoma | PBT003, PBT707, PBT017 | Not Specified | Normal Neural Stem Cells |

| Table 1: In Vitro Cytotoxicity of this compound in Cancer vs. Non-Malignant Cells.[3][4] |

Synergistic Activity

This compound enhances the sensitivity of cancer cells to DNA-damaging agents like cisplatin. In clonogenic assays with SK-N-DZ neuroblastoma cells, the combination of 500 nM this compound and 3 µM cisplatin yielded a combination index of approximately 0.55, indicating a synergistic effect.[3] Similar synergy was observed in SK-N-AS neuroblastoma cells.[3]

In Vivo Efficacy

The anti-tumor activity of this compound has been confirmed in xenograft mouse models of various solid tumors.

Xenograft Tumor Models

Due to the rapid metabolism of this compound by the carboxyl esterase ES-1 in rodents, in vivo studies were conducted in ES1e/SCID mice, which are partially deficient in this enzyme.[3] In these models, oral administration of this compound led to significant tumor growth suppression.[3]

| Tumor Type | Cell Line | Mouse Model | Dosage | Outcome |

| Neuroblastoma | SK-N-AS, SK-N-BE2(c) | ES1e/SCID | 40 mg/kg, daily oral gavage | Significant reduction in tumor burden |

| Breast Cancer | Not specified | ES1e/SCID | 40 mg/kg, daily oral gavage | Significant reduction in tumor burden |

| Small Cell Lung Cancer | Not specified | ES1e/SCID | 40 mg/kg, daily oral gavage | Significant reduction in tumor burden |

| Table 2: Summary of In Vivo Efficacy of this compound in Xenograft Models.[3][4][7] |

Throughout these experiments, this compound did not cause any deaths or significant weight loss in the animals, indicating a favorable toxicity profile.[3][4] A comprehensive repeated-dose toxicity study where mice received up to 100 mg/kg daily for two weeks also showed no significant toxicity.[3][4]

Pharmacokinetics

Pharmacokinetic (PK) studies in ES1e/SCID mice demonstrated that this compound is orally bioavailable.[3] The compound is stable in the plasma of canines, monkeys, and humans, where the ES-1 enzyme is not significantly expressed.[3]

| Parameter | Value | Unit |

| Half-life (t1/2) | ~3.5 | hours |

| Administration Route | Oral (PO) | - |

| Table 3: Pharmacokinetic Parameters of this compound in ES1e/SCID Mice.[3] |

Experimental Protocols

Drug Discovery and Synthesis

This compound was identified from its parent compound, AOH39, through a process of virtual screening and medicinal chemistry.[3] Computer modeling was used to dock thousands of compounds against the crystal structure of the PCNA/FEN1 complex.[3] Hits were synthesized and evaluated in cellular assays to identify potent and selective analogues.[3]

Cell Viability Assay

Cell growth and viability were measured using the CellTiter-Glo Luminescent Cell Viability Assay.[3][8] Cancer and non-malignant cells were cultured in the presence of varying concentrations of this compound.[3] After a set incubation period (e.g., 72 hours), the luminescent signal, which is proportional to the amount of ATP present and thus the number of viable cells, was measured.[3] Data was normalized to untreated control cells.

Clonogenic Survival Assay

To assess synergy with cisplatin, cancer cells (e.g., SK-N-DZ, SK-N-AS) were treated with this compound, cisplatin, or a combination of both for 18 hours.[3] Following treatment, cells were washed and cultured in fresh medium for 2-3 weeks to allow for colony formation.[3] Colonies were then fixed, stained, and counted to determine the surviving fraction compared to untreated controls. The combination index was calculated to determine synergy.[3]

In Vivo Xenograft Studies

ES1e/SCID mice were used for all in vivo experiments.[3] Human cancer cells (neuroblastoma, breast, or small cell lung cancer) were implanted subcutaneously. Once tumors were established, mice were randomized into treatment and control groups. This compound was administered once daily via oral gavage at a dose of 40 mg/kg.[3][4] The control group received the vehicle only. Tumor volume and animal body weight were monitored throughout the study as measures of efficacy and toxicity, respectively.[3]

Conclusion

The preclinical data for this compound strongly support its potential as a broad-spectrum anti-cancer agent.[5][9] It demonstrates a novel mechanism of action by targeting a cancer-specific variant of PCNA, leading to potent and selective cancer cell death.[2][3] The compound's oral bioavailability and favorable in vivo safety profile, combined with its ability to synergize with existing chemotherapies, make it a promising candidate for clinical development in the treatment of solid tumors.[3][9]

References

- 1. This compound | PCNA inhibitor | Probechem Biochemicals [probechem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The anti-cancer activity of a first-in-class small molecule targeting PCNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. The Anticancer Activity of a First-in-class Small-molecule Targeting PCNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. cancer-research-network.com [cancer-research-network.com]

Structural Analysis of AOH1160 Bound to PCNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AOH1160 is a first-in-class small molecule inhibitor of proliferating cell nuclear antigen (PCNA), a critical protein involved in DNA replication and repair. By targeting a cancer-associated isoform of PCNA (caPCNA), this compound has demonstrated selective cancer cell killing and tumor suppression, making it a promising candidate for cancer therapy.[1][2] This technical guide provides an in-depth analysis of the structural and quantitative aspects of the this compound-PCNA interaction, along with detailed experimental methodologies to facilitate further research and development.

Quantitative Data Summary

The interaction between this compound and its analogs with PCNA has been characterized using various biophysical and cellular assays. The following tables summarize the key quantitative data available to date.

| Compound | Assay Type | Parameter | Value | Reference |

| This compound | Computational Modeling | Binding Free Energy (ΔG) | -5.54 kcal/mol | [1] |

| This compound-1LE | Thermal Shift Assay | Change in Melting Temp (ΔTm) at 10 µM | 0.5°C | [3] |

| This compound-1LE | Thermal Shift Assay | Change in Melting Temp (ΔTm) at 30 µM | Not specified | [4] |

| AOH1996 (analog) | Thermal Shift Assay | Change in Melting Temp (ΔTm) at 10 µM | 1.5°C | [3] |

| AOH1996 (analog) | Thermal Shift Assay | Change in Melting Temp (ΔTm) at 30 µM | Not specified | [4] |

| This compound | Cell Viability (NCI-60) | Median Growth Inhibition (GI50) | ~330 nM | [1][5] |

Structural Analysis of the this compound-PCNA Complex

While a co-crystal structure of this compound with PCNA is not publicly available, the structure of a closely related derivative, this compound-1LE, in complex with caPCNA has been solved by X-ray crystallography and is available in the Protein Data Bank (PDB) under the accession code 8GL9 .[3][6][7] This structure provides critical insights into the binding mode of this class of inhibitors.

The crystallization of the caPCNA:this compound-1LE complex was achieved using the vapor diffusion hanging drop method at 293 K. The crystallization solution contained 0.1 M sodium cacodylate, 0.2 M sodium chloride, and 2.0 M ammonium sulfate at a pH of 6.5.[7]

The structure reveals that three molecules of this compound-1LE bind in and adjacent to the PIP-box cavity of each PCNA ring subunit.[3] The central this compound-1LE molecule binds within the PIP-box binding cavity in a perpendicular orientation.[3][6] One of the phenyl ether groups of a second this compound-1LE molecule inserts into a pocket formed by residues Pro234 and Gln131.[3] This region is also known to be an interaction site for other PCNA-binding proteins.[6] A potential T-shaped π-interaction is observed between the naphthalene group of the second compound and a phenyl group of the centrally bound molecule.[3]

Experimental Protocols

Thermal Shift Assay (Differential Scanning Fluorimetry)

This assay is used to assess the binding of ligands to a target protein by measuring the change in the protein's thermal stability upon ligand binding.

Workflow for Thermal Shift Assay

Caption: Workflow for a typical thermal shift assay experiment.

Protocol:

-

Reagents and Materials:

-

Purified PCNA protein (e.g., 9 µM final concentration).[4]

-

This compound or its analogs dissolved in a suitable solvent (e.g., DMSO).

-

Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

-

Assay buffer (e.g., Tris-based buffer).

-

Real-time PCR instrument with a thermal ramping capability.

-

96-well PCR plates.

-

-

Procedure:

-

Prepare a master mix containing the PCNA protein and the fluorescent dye in the assay buffer.

-

Aliquot the master mix into the wells of a 96-well PCR plate.

-

Add this compound or its analogs at various concentrations (e.g., 10 µM and 30 µM) to the wells.[4] Include a DMSO control.

-

Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

-

Place the plate in a real-time PCR instrument.

-

Set up a thermal melting protocol, typically ramping the temperature from 25°C to 95°C with a slow ramp rate, while continuously monitoring fluorescence.

-

Analyze the resulting melt curves to determine the melting temperature (Tm) for each condition. The shift in Tm (ΔTm) in the presence of the ligand compared to the control indicates a stabilizing interaction.

-

Saturation Transfer Difference (STD) NMR Spectroscopy

STD NMR is a powerful technique to identify and characterize ligand binding to a protein receptor. It relies on the transfer of saturation from the protein to a bound ligand.

Logical Flow of an STD NMR Experiment

Caption: Logical flow of an STD NMR experiment.

Protocol:

-

Sample Preparation:

-

NMR Data Acquisition:

-

Acquire a standard 1D proton NMR spectrum of the ligand alone for reference.

-

Acquire a 1D proton NMR spectrum of the protein-ligand mixture.

-

Set up the STD experiment with two interleaved scans:

-

On-resonance: Selectively irradiate a region of the spectrum where only protein signals are present (e.g., around 0 ppm). The saturation time is typically 2 seconds.

-

Off-resonance: Irradiate a region where no protein or ligand signals are present (e.g., 30 ppm).

-

-

The difference between the on-resonance and off-resonance spectra is calculated, resulting in a spectrum that only shows the signals of the ligand that has bound to the protein.

-

-

Data Analysis:

-

The relative intensities of the signals in the STD spectrum provide information about which parts of the ligand are in close contact with the protein, allowing for epitope mapping.

-

Homologous Recombination (HR) Inhibition Assay (DR-GFP Reporter Assay)

This cell-based assay is used to measure the efficiency of homologous recombination-mediated DNA double-strand break repair.

Workflow for DR-GFP Homologous Recombination Assay

Caption: Workflow for the DR-GFP homologous recombination assay.

Protocol:

-

Cell Culture and Transfection:

-

Use a cell line that has a stably integrated DR-GFP reporter cassette (e.g., U2OS-DR-GFP).

-

Plate the cells and allow them to adhere.

-

Co-transfect the cells with a plasmid expressing the I-SceI endonuclease, which will create a double-strand break in the reporter gene.

-

-

Treatment:

-

Following transfection, treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO).

-

-

Incubation and Analysis:

-

Incubate the cells for 48-72 hours to allow for DNA repair and GFP expression.

-

Harvest the cells by trypsinization.

-

Analyze the percentage of GFP-positive cells using a flow cytometer. A reduction in the percentage of GFP-positive cells in the this compound-treated samples compared to the control indicates inhibition of homologous recombination.[5]

-

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Protocol:

-

Cell Plating:

-

Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of this compound. Include a vehicle control.

-

-

Incubation:

-

Incubate the cells for a specified period (e.g., 72 hours).

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature.

-

Add the CellTiter-Glo® reagent to each well.[6]

-

Mix the contents on an orbital shaker to induce cell lysis.[8]

-

Incubate at room temperature to stabilize the luminescent signal.[8]

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the number of viable cells.

-

Signaling Pathways and Mechanism of Action

This compound exerts its anticancer effects by interfering with critical cellular processes that are dependent on PCNA.

Proposed Mechanism of Action of this compound

Caption: this compound binds to PCNA, leading to the inhibition of DNA replication and homologous recombination repair, which in turn induces cell cycle arrest, apoptosis, and increased sensitivity to DNA-damaging agents like cisplatin.

By binding to PCNA, this compound disrupts its function in DNA replication and homologous recombination-mediated DNA repair.[1][2][5][9] This leads to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][5][9] Furthermore, the inhibition of HR repair by this compound sensitizes cancer cells to treatment with DNA cross-linking agents such as cisplatin.[1][5]

Conclusion

The structural and quantitative data presented in this guide provide a solid foundation for understanding the interaction between this compound and PCNA. The detailed experimental protocols offer a practical resource for researchers aiming to further investigate this promising anticancer agent. The elucidation of the co-crystal structure of an this compound analog with PCNA has been a significant step forward, enabling structure-based drug design efforts to develop next-generation PCNA inhibitors with improved potency and pharmacokinetic properties. Future studies focusing on obtaining a co-crystal structure of this compound itself and detailed kinetic analysis of its binding will further enhance our understanding and aid in the clinical development of this important new class of cancer therapeutics.

References

- 1. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.sg]

- 2. CellTiter-Glo® 2.0 Assay Technical Manual [worldwide.promega.com]

- 3. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The anti-cancer activity of a first-in-class small molecule targeting PCNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [pl.promega.com]

- 7. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ch.promega.com [ch.promega.com]

- 9. medchemexpress.com [medchemexpress.com]

AOH1160: A Targeted Approach to Disrupting Homologous Recombination in Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AOH1160 is a first-in-class small molecule inhibitor of proliferating cell nuclear antigen (PCNA), a critical protein for DNA replication and repair.[1][2][3][4][5] This technical guide provides a comprehensive overview of the mechanism by which this compound selectively targets a cancer-associated isoform of PCNA (caPCNA) to disrupt homologous recombination (HR), a key DNA double-strand break repair pathway. We present quantitative data on its efficacy, detailed experimental protocols for assessing its activity, and visual representations of the underlying molecular pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in oncology, DNA repair, and drug development.

Introduction: The Role of PCNA in Homologous Recombination

Proliferating cell nuclear antigen (PCNA) is a scaffold protein that encircles DNA, acting as a crucial hub for numerous proteins involved in DNA replication and repair.[6] In the context of DNA double-strand breaks (DSBs), PCNA plays a significant role in the coordination of homologous recombination (HR), an error-free repair mechanism essential for maintaining genomic integrity. A cancer-associated isoform of PCNA, termed caPCNA, has been identified and is characterized by a structurally altered region between amino acids L126 and Y133.[1][2][5] This alteration presents a unique therapeutic window for selectively targeting cancer cells. This compound was developed to specifically bind to this altered region of caPCNA, thereby interfering with its functions in DNA repair.[1][2][5]

Mechanism of Action: this compound-Mediated Inhibition of Homologous Recombination

This compound exerts its anti-cancer effects by inducing replication stress and inhibiting HR-mediated DNA repair.[1][2][3][4][5] By binding to caPCNA, this compound disrupts the interaction of PCNA with key HR proteins, such as RAD51 and BRCA1. This interference prevents the proper formation of the RAD51 nucleoprotein filament, a critical step for strand invasion and homology search during HR. The resulting HR deficiency leads to the accumulation of unresolved DSBs, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][2]

Caption: this compound inhibits homologous recombination by targeting caPCNA.

Quantitative Assessment of this compound's Effect on Homologous Recombination

The inhibitory effect of this compound on homologous recombination has been quantified using the DR-GFP reporter assay. This assay measures the efficiency of HR-mediated repair of a DSB induced by the I-SceI endonuclease.

| Concentration of this compound | % of HR-mediated DSB Repair (relative to control) |

| 0 nM (Control) | 100% |

| 100 nM | ~80% |

| 250 nM | ~60% |

| 500 nM | ~40% |

| 1000 nM | ~25% |

| Data is estimated from the graphical representation in Gu et al., 2018.[2] |

Experimental Protocols

DR-GFP Homologous Recombination Assay

This protocol is adapted from the methodology described in Gu et al., 2018.[2]

References

- 1. The anti-cancer activity of a first-in-class small molecule targeting PCNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Anticancer Activity of a First-in-class Small-molecule Targeting PCNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Assaying double-strand break repair pathway choice in mammalian cells using a targeted endonuclease or the RAG recombinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

From Lead to Potent Inhibitor: A Technical Guide to the Development of AOH1160 from AOH39

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the origins of AOH1160, a first-in-class small molecule inhibitor of proliferating cell nuclear antigen (PCNA). It traces its development from the initial identification of the lead compound, AOH39, through the strategic chemical modifications that resulted in the significantly more potent and therapeutically promising this compound. This document details the underlying scientific rationale, presents key comparative data, outlines experimental methodologies, and visualizes the critical pathways and workflows involved in this drug discovery effort.

Introduction: Targeting Cancer-Associated PCNA

Proliferating cell nuclear antigen (PCNA) is a critical protein for DNA replication and repair, making it an essential factor for the rapid proliferation of cancer cells.[1][2] Researchers identified a specific cancer-associated isoform of PCNA (caPCNA) that is ubiquitously expressed in a wide variety of tumor tissues but is not significantly present in non-malignant cells.[1][3] A key structural feature of caPCNA is an altered and more accessible L126-Y133 region, which presented a unique surface pocket for targeted drug development.[1][3][4] The initial therapeutic strategy involved a cell-permeable peptide mimicking this region, which successfully blocked PCNA interactions and selectively killed cancer cells.[1][3] This success prompted the search for small molecules that could achieve the same effect with more favorable drug-like properties.

The Genesis: Discovery of the Lead Compound AOH39

Through a process of computer modeling and medicinal chemistry targeting the surface pocket near the L126-Y133 region of PCNA, a novel small molecule ligand, AOH39, was identified.[3][4] This compound demonstrated the ability to selectively kill various types of cancer cells at low micromolar concentrations, establishing the foundational chemical scaffold for further development.[3] AOH39 served as the proof-of-concept that a small molecule could effectively target caPCNA.

The Evolution: Rational Design of this compound

While AOH39 showed promise, the goal of drug development is to optimize for potency, selectivity, and pharmacokinetic properties. This compound was rationally designed as an analogue of AOH39. The key chemical modification involved substituting the methylene group that links the two benzene rings in AOH39 with an ether oxygen.[3] This seemingly minor change resulted in a significant improvement in the molecule's potency and therapeutic window.[3]

The logical workflow from the initial biological target to the optimized compound is illustrated below.

Caption: Drug discovery workflow from target identification to this compound.

Quantitative Data: Potency and Selectivity

This compound demonstrated a marked increase in potency against a range of cancer cell lines compared to its predecessor and showed a favorable therapeutic index, with minimal toxicity to non-malignant cells.

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀) of this compound in Cancer vs. Non-Malignant Cells

| Cell Line | Cancer Type | This compound IC₅₀ (µM) | Non-Malignant Control Cell | This compound Effect on Control |

| SK-N-BE2(c) | Neuroblastoma | ~0.11 | 7SM0032 (Fibroblast) | Not significantly toxic up to 5 µM[5] |

| SK-N-DZ | Neuroblastoma | ~0.30 | Human PBMCs | Not significantly toxic[3] |

| MDA-MB-468 | Breast Cancer | ~0.53 | hMEC (Mammary Epithelial) | Not significantly toxic[3] |

| MCF7 | Breast Cancer | ~0.35 | hMEC (Mammary Epithelial) | Not significantly toxic[3] |

| NCI-H209 | Small Cell Lung Cancer | ~0.25 | SAEC (Small Airway Epithelial) | Not significantly toxic[3] |

| NCI-H524 | Small Cell Lung Cancer | ~0.40 | SAEC (Small Airway Epithelial) | Not significantly toxic[3] |

Data extracted and compiled from Gu, L. et al. Clinical Cancer Research, 2018.[3][6]

Mechanism of Action of this compound

This compound exerts its anticancer effects by directly targeting PCNA, leading to disruptions in critical cellular processes that are hallmarks of cancer.[7]

-

Interference with DNA Replication : By binding to PCNA, this compound disrupts the protein's function as a sliding clamp and scaffold for DNA polymerase and other replication factors.[1][3]

-

Blockade of DNA Repair : The compound specifically inhibits homologous recombination (HR)-mediated DNA repair, a pathway crucial for fixing double-strand breaks.[1][3] This increases the cell's sensitivity to DNA-damaging agents like cisplatin.[3][6]

-

Induction of Cell Cycle Arrest and Apoptosis : The accumulation of unrepaired DNA damage triggers cell cycle checkpoints, leading to arrest and subsequent programmed cell death (apoptosis).[3][7]

The signaling cascade initiated by this compound is visualized below.

Caption: Mechanism of action pathway for this compound.

Key Experimental Protocols

The characterization of this compound involved several key in vitro and in vivo assays. The generalized methodologies are provided below.

Cell Viability Assay (CellTiter-Glo®)

This assay quantifies cell proliferation and cytotoxicity.

-

Principle : Measures ATP levels, an indicator of metabolically active cells.

-

Methodology :

-

Cells (e.g., neuroblastoma, breast cancer lines) are seeded in 96-well plates and allowed to adhere overnight.

-

This compound is added in a series of dilutions to the appropriate wells. Control wells receive vehicle only.

-

Plates are incubated for a specified period (e.g., 48-72 hours).

-

The CellTiter-Glo® reagent is added to each well, and plates are agitated to induce cell lysis.

-

After a brief incubation to stabilize the luminescent signal, the plate is read using a luminometer.

-

Data is normalized to the vehicle control, and IC₅₀ values are calculated using non-linear regression.

-

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, measuring the effect of cytotoxic agents on cell survival.

-

Principle : Determines long-term reproductive viability after treatment.

-

Methodology :

-

Cells are seeded at a low density in 6-well plates.

-

After cell attachment, they are treated with this compound, often in combination with another agent like cisplatin, for a defined period (e.g., 18 hours).[3]

-

The drug-containing medium is removed, and cells are washed and cultured in fresh medium for 10-14 days until visible colonies form.

-

Colonies are fixed with methanol and stained with crystal violet.

-

Colonies containing >50 cells are counted. The survival fraction is calculated relative to the untreated control.

-

The workflow for this assay is depicted below.

Caption: Experimental workflow for a clonogenic survival assay.

In Vivo Xenograft Tumor Model

This assay evaluates the therapeutic efficacy and toxicity of a compound in a living animal model.

-

Principle : Measures the ability of a drug to suppress tumor growth in immunodeficient mice bearing human cancer cell xenografts.

-

Methodology :

-

Immunodeficient mice (e.g., ES1e/SCID) are subcutaneously injected with human cancer cells (e.g., SK-N-AS neuroblastoma).[3]

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control (vehicle) groups.

-

This compound is administered, typically via oral gavage, at a specified dose and schedule (e.g., 40 mg/kg once daily).[3][6]

-

Tumor volume and animal body weight are measured regularly throughout the experiment.

-

At the end of the study, tumors are excised and weighed. The reduction in tumor burden is compared between the treated and control groups.

-

Conclusion

The development of this compound from AOH39 is a clear example of successful lead optimization in drug discovery. Through targeted chemical modification based on a deep understanding of the molecular target, caPCNA, researchers were able to significantly enhance the compound's anticancer activity and therapeutic potential.[3] this compound selectively kills a broad range of cancer cells, interferes with fundamental DNA replication and repair mechanisms, and demonstrates significant tumor growth suppression in preclinical models without notable toxicity.[1][3][6] These favorable properties established this compound as a promising candidate for further development and a valuable tool for studying PCNA's role in oncology.

References

- 1. The Anticancer Activity of a First-in-class Small-molecule Targeting PCNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research to focus on small molecule that can help fight breast cancer | UCR News | UC Riverside [news.ucr.edu]

- 3. The anti-cancer activity of a first-in-class small molecule targeting PCNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. escholarship.org [escholarship.org]

- 6. | BioWorld [bioworld.com]

- 7. medchemexpress.com [medchemexpress.com]

AOH1160: A Targeted Approach to Inducing Replication Stress in Cancer Therapy

An In-depth Technical Guide on the Core Mechanism of a First-in-Class PCNA Inhibitor

This whitepaper provides a comprehensive technical overview of AOH1160, a first-in-class small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA). It is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of novel cancer therapeutics. The document details the role of this compound in inducing replication stress, a critical vulnerability in cancer cells, and summarizes the experimental evidence and methodologies that underpin our current understanding.

Introduction: Targeting a Central Hub of DNA Metabolism

Proliferating Cell Nuclear Antigen (PCNA) is a highly conserved protein that forms a homotrimeric ring structure, encircling DNA.[1][2] It functions as a crucial scaffold and processivity factor for DNA polymerases and a wide array of other proteins involved in DNA replication, DNA repair, and cell cycle control.[3][4][5][6] Due to its indispensable role in the proliferation and survival of cancer cells, PCNA has long been considered an attractive target for anticancer therapy.[3][4][5]

A key breakthrough in targeting PCNA was the discovery of a cancer-associated isoform, termed caPCNA, which is ubiquitously expressed in a broad range of tumor tissues but not in nonmalignant cells.[1][3][4][5] This isoform presents a structural alteration in the L126-Y133 region, making it more accessible for protein-protein interactions.[1][3][4][5][7] this compound was developed through computer modeling and medicinal chemistry to specifically target a surface pocket in this region of caPCNA.[3][4][5][8] The primary mechanism of action for this compound is the induction of catastrophic replication stress, leading to selective cancer cell death.[7]

Core Mechanism: Interference with DNA Replication

This compound selectively binds to caPCNA, disrupting its normal function as a central coordinator of DNA replication.[7] This interference is not a complete blockade of replication but rather a disruption that leads to the stalling and collapse of DNA replication forks.[1] The direct consequence is the generation of DNA replication stress, a state characterized by the slowing or stalling of replication fork progression and the accumulation of single-stranded DNA (ssDNA).[7][9] Cancer cells, which often exhibit elevated baseline levels of replication stress due to oncogene activity, are particularly vulnerable to further exacerbation of this state.

The molecule's ability to impede the progression of replication forks has been directly observed in multiple cancer cell lines.[1] This disruption triggers a cascade of cellular responses, ultimately leading to cell cycle arrest and apoptosis.[3][4][8][10]

Signaling Pathways and Cellular Consequences

The replication stress induced by this compound activates a complex network of signaling pathways known as the DNA Damage Response (DDR). This response is a primary driver of the molecule's cytotoxic effects in cancer cells.

Key Cellular Consequences:

-

Interference with DNA Replication: this compound directly interferes with the extension of preexisting DNA replication forks.[1]

-

Induction of DNA Damage: The stalling of replication forks leads to the formation of DNA double-strand breaks (DSBs), a lethal form of DNA damage. A key marker for DSBs, the phosphorylation of histone H2A.X (γH2A.X), is significantly increased in cancer cells following this compound treatment.[4]

-

Blockade of Homologous Recombination (HR): this compound selectively inhibits the HR pathway, a major mechanism for repairing DSBs.[1][3][4][7][8] This impairment of a critical repair pathway in the face of increased DNA damage is a crucial component of its anticancer activity.

-

Cell Cycle Arrest: The accumulation of DNA damage triggers cell cycle checkpoints, leading to arrest, primarily in the S and G2/M phases.[3][4][8][10] This prevents the cell from dividing with a damaged genome.

-

Induction of Apoptosis: When DNA damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. This compound treatment leads to the activation of key apoptotic executioners, caspase-3 and caspase-9.[4]

The diagram below illustrates the signaling cascade initiated by this compound.

Caption: this compound signaling pathway leading to cancer cell apoptosis.

Quantitative Data Summary

The efficacy of this compound has been quantified across various preclinical models. The following tables summarize key data points.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / GI50 (µM) | Citation |

|---|---|---|---|

| Neuroblastoma Lines | Neuroblastoma | 0.11 - 0.53 | [11] |

| Breast Cancer Lines | Breast Cancer | 0.11 - 0.53 | [11] |

| Small Cell Lung Cancer | Small Cell Lung Cancer | 0.11 - 0.53 | [11] |

| Various (NCI60 Panel) | Multiple | Mean GI50 = 0.33 |[12] |

Table 2: In Vivo Efficacy and Dosing of this compound

| Animal Model | Tumor Type | Dosage | Outcome | Citation |

|---|---|---|---|---|

| ES1e/SCID Mice | Neuroblastoma Xenograft | 40 mg/kg, oral, daily | Significantly reduced tumor burden | [1][11] |

| ES1e/SCID Mice | Breast & SCLC Xenograft | 40 mg/kg, oral, daily | Tumor growth inhibition | [10] |

| Mice (Toxicity Study) | N/A | Up to 100 mg/kg, daily for 2 weeks | No significant toxicity observed |[1][11] |

Table 3: Synergistic Effects with Chemotherapy

| Combination Agent | Cancer Cell Line | This compound Conc. | Combination Agent Conc. | Combination Index | Citation |

|---|

| Cisplatin | SK-N-DZ (Neuroblastoma) | 500 nM | 3 µM | ~0.55 |[1] |

A Combination Index < 1.0 indicates synergy.

Key Experimental Protocols

The findings described in this guide are supported by a range of standard and specialized molecular biology techniques. Detailed methodologies for key experiments are provided below.

DNA Fiber Assay for Replication Fork Extension

This assay directly visualizes and measures the progression of individual DNA replication forks.

Protocol:

-

Cell Culture: Plate cancer cells (e.g., SK-N-BE(2)c neuroblastoma) at an appropriate density and synchronize them if necessary.

-

First Pulse Labeling: Add the first thymidine analog, 5-chloro-2'-deoxyuridine (CldU), to the culture medium at a final concentration of 25 µM and incubate for 20-30 minutes.

-

Wash: Remove the CldU-containing medium and wash the cells three times with pre-warmed PBS.

-

Drug Treatment: Add fresh medium containing this compound at the desired concentration (e.g., 500 nM) or a vehicle control.

-

Second Pulse Labeling: Add the second thymidine analog, 5-iodo-2'-deoxyuridine (IdU), to the culture medium at a final concentration of 250 µM and incubate for 20-30 minutes.

-

Cell Harvest: Wash cells with PBS and harvest by trypsinization.

-

DNA Spreading: Resuspend a small number of cells (e.g., 2,500) in PBS. Mix 2 µL of the cell suspension with 10 µL of a lysis buffer (200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS) on a glass slide. Allow the cell lysis to proceed for 6-8 minutes.

-

Fiber Spreading: Tilt the slide at a 15-45 degree angle to allow the DNA solution to slowly run down the slide, creating stretched DNA fibers.

-

Fixation: Air dry the slides and fix the DNA fibers in a 3:1 methanol:acetic acid solution for 10 minutes.

-

Denaturation & Staining: Denature the DNA with 2.5 M HCl for 1 hour. Block with 1% BSA in PBS and then stain with primary antibodies (rat anti-BrdU for CldU, mouse anti-BrdU for IdU) followed by fluorescently-labeled secondary antibodies (e.g., anti-rat Alexa Fluor 594, anti-mouse Alexa Fluor 488).

-

Imaging and Analysis: Capture images using a fluorescence microscope. Measure the length of the IdU tracks (representing DNA synthesis in the presence of the drug) using image analysis software like ImageJ. A reduction in the length of IdU tracks in this compound-treated cells compared to controls indicates inhibition of replication fork extension.[1]

Caption: Experimental workflow for the DNA Fiber Assay.

Western Blot for DNA Damage and Apoptosis Markers

This technique is used to detect and quantify specific proteins in cell lysates.

Protocol:

-

Cell Treatment and Lysis: Treat cancer cells (e.g., SK-N-DZ, H524) with this compound (e.g., 500 nM) for specified time points (e.g., 24, 48, 72 hours).[4] Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for target proteins (e.g., anti-γH2A.X, anti-cleaved caspase-3, anti-cleaved caspase-9) and a loading control (e.g., anti-β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to the loading control.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.

Protocol:

-

Cell Treatment: Treat cells with this compound (e.g., 500 nM) for various durations (e.g., 24, 48 hours).[4]

-

Harvest and Fixation: Harvest both adherent and floating cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the samples using a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is directly proportional to the DNA content.

-

Data Interpretation: The resulting histogram is analyzed to determine the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle. An increase in the S and G2/M populations indicates cell cycle arrest in those phases.[4]

Conclusion and Future Directions

This compound represents a novel and promising strategy in cancer therapy by targeting a cancer-specific isoform of PCNA. Its core mechanism relies on the induction of profound replication stress, which is achieved by interfering with DNA replication fork progression and simultaneously blocking the homologous recombination repair pathway.[1][3][4][8] This dual action leads to the accumulation of lethal DNA damage, subsequent cell cycle arrest, and selective apoptosis in cancer cells, while largely sparing non-malignant cells.[1][3][6][8]